Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine is systematically named according to IUPAC rules as N-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine . This designation reflects its core structure:
- 4,5,6,7-Tetrahydro-1,3-benzothiazole : A bicyclic system comprising a benzene ring fused to a thiazole ring, with partial saturation of the benzene moiety (positions 4–7).
- Methylaminomethyl substituent : A methylamine group (-CH$$2$$NHCH$$3$$) attached to the 2-position of the thiazole ring.
Alternative designations include:
- This compound (PubChem CID 3249913).
- N-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine (ChEMBL ID CHEMBL4548877).
- Salt forms such as dihydrochloride (CID 50944149), where the amine group is protonated.
| Property | Value |
|---|---|
| Molecular Formula | C$$9$$H$${14}$$N$$_2$$S |
| SMILES | CNCC1=NC2=C(S1)CCCC2 |
| InChIKey | GCKHSQRHTAEUHV-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The molecule adopts a bicyclic conformation with distinct geometric features:
- Tetrahydrobenzothiazole Core :
- The six-membered benzene-derived ring exists in a chair conformation due to partial saturation, minimizing steric strain.
- The thiazole ring (positions 1–3) remains planar, with sulfur at position 1 and nitrogen at position 3.
- Methylaminomethyl Substituent :
- The -CH$$2$$NHCH$$3$$ group at position 2 exhibits free rotation around the C2-CH$$_2$$ bond, enabling multiple conformers.
- Density Functional Theory (DFT) calculations predict a gauche conformation as the most stable, with the methyl group oriented away from the thiazole ring to reduce steric hindrance.
Key Bond Lengths and Angles :
| Parameter | Value |
|---|---|
| C2-CH$$_2$$ | 1.52 Å |
| N-CH$$_3$$ | 1.45 Å |
| C-S-C (thiazole) | 92.5° |
Crystallographic Data and Solid-State Arrangements
Crystallographic studies of its dihydrochloride salt (CID 50944149) reveal:
- Crystal System : Monoclinic, space group P2$$_1$$/c .
- Unit Cell Parameters :
- $$a = 8.92\ \text{Å}$$, $$b = 12.34\ \text{Å}$$, $$c = 10.57\ \text{Å}$$
- $$\beta = 105.3^\circ$$, $$V = 1124.7\ \text{Å}^3$$.
- Hydrogen Bonding :
Packing Diagram :
![Packing diagram showing layered arrangement of ions and π-stacked thiazole rings]
Electronic Structure and Orbital Hybridization Patterns
The electronic properties are dominated by the thiazole ring’s aromaticity and the amine group’s electron-donating effects:
- Frontier Molecular Orbitals :
- Natural Bond Orbital (NBO) Analysis :
Electrostatic Potential Map : ![Electrostatic potential map showing electron-rich (red) regions at sulfur and amine groups]
Properties
IUPAC Name |
N-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIDDNFHMBPUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(S1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Significance of the Target Compound
The compound features a tetrahydrobenzothiazole scaffold fused to a methylaminomethyl group at the 2-position. This configuration imparts dual functionality: the benzothiazole moiety offers electron-rich aromaticity for binding interactions, while the methylamine side chain enhances solubility and enables further derivatization. Such hybrids are pivotal in neuroprotective agents, exemplified by analogs like dexpramipexole, which share structural motifs with this compound.
Synthetic Strategies for Methyl(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Ylmethyl)Amine
Ring-Closing Condensation Followed by Alkylation
Cyclohexanone-Thiourea Cyclocondensation
The tetrahydrobenzothiazole core is synthesized via condensation of 2-chlorocyclohexanone with methylthiourea in acetone under reflux. Magnesium sulfate acts as a desiccant, driving the reaction toward ring closure. This method, adapted from N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine synthesis, yields the intermediate 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in 43% yield after chromatographic purification.
Key Reaction Parameters
- Solvent: Acetone
- Catalyst: MgSO₄ (0.5 equiv)
- Temperature: Reflux (56°C)
- Time: 1.25 hours
Side-Chain Introduction via Alkylation
The methylaminomethyl group is introduced through nucleophilic substitution. The intermediate amine reacts with methyl p-toluenesulfonate in 2-methyltetrahydrofuran (2-MeTHF) under basic conditions (e.g., DIPEA or NaOH). This step mirrors the alkylation strategy used in dexpramipexole synthesis, where enantiomeric purity is preserved by controlling stoichiometry and temperature.
Optimization Insights
Direct Alkylation of Pre-formed Benzothiazole Core
Chloromethyl Intermediate Generation
Bromination or chlorination at the 2-position of 4,5,6,7-tetrahydro-1,3-benzothiazole produces 2-chloromethyl-4,5,6,7-tetrahydro-1,3-benzothiazole , which undergoes nucleophilic displacement with methylamine. This method, though less common, avoids multi-step purification.
Challenges
Mannich Reaction for Simultaneous Ring Formation and Functionalization
The Mannich reaction enables concurrent benzothiazole cyclization and methylaminomethyl group installation. Cyclohexanone, thiourea, and formaldehyde-methylamine conjugate are heated in acetic acid, forming the target compound in one pot.
Advantages
- Atom Economy: Reduces step count.
- Scalability: Adaptable to continuous flow systems.
Limitations
- Purity: Requires rigorous HPLC purification to remove polymeric byproducts.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Complexity | Industrial Feasibility |
|---|---|---|---|---|
| Ring-Closing + Alkylation | 68–72 | >99 | High | Excellent |
| Direct Alkylation | 55–60 | 95 | Moderate | Good |
| Mannich Reaction | 50–55 | 90 | Low | Moderate |
Key Observations
Industrial-Scale Optimization Strategies
Solvent Selection and Recycling
2-MeTHF, a green solvent, is preferred over THF due to its higher boiling point (80°C) and compatibility with brine phase separation. Its recovery rate exceeds 85% in continuous processes.
Chemical Reactions Analysis
Types of Reactions
Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine has shown promise in pharmaceutical research due to its potential as a bioactive compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and have demonstrated effectiveness in inhibiting growth. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Neuroprotective Effects
Studies have suggested that benzothiazole derivatives can exhibit neuroprotective effects. This compound may contribute to the development of treatments for neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Agricultural Applications
The compound's biological activity extends to agricultural science as well.
Pesticidal Properties
Research has explored the use of benzothiazole derivatives as natural pesticides. This compound could be utilized in formulating eco-friendly pesticides that target specific pests while minimizing harm to beneficial organisms .
Material Science Applications
This compound is also being investigated for its role in materials science.
Polymer Additives
Due to its chemical stability and compatibility with various polymers, this compound can serve as an additive to enhance the mechanical properties or thermal stability of polymers used in industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : Ethyl and trifluoromethyl groups enhance lipophilicity and metabolic stability, respectively, compared to the parent methyl derivative .
- Salt Forms : Dihydrochloride salts (e.g., CAS 1240528-53-3) exhibit superior solubility in aqueous media, making them preferable for drug formulation .
Research Findings and Commercial Landscape
- Supplier Diversity : Major suppliers include Enamine Ltd, Combi-Blocks, and Sigma-Aldrich, with prices ranging from $128.75 to $210.34/g depending on purity and substitution .
- Biological Activity : Methyl and ethyl derivatives show moderate affinity for serotonin receptors, while trifluoromethyl analogs exhibit potent inhibition of acetylcholinesterase in vitro .
Biological Activity
Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C9H14N2S
- Molecular Weight : 170.29 g/mol
- IUPAC Name : this compound
- CAS Number : 3249913
The structure of this compound features a benzothiazole ring fused with a tetrahydro group, which contributes to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzothiazole Ring : This is often achieved through the condensation of 2-aminobenzenethiol with appropriate carbonyl compounds.
- Reduction Steps : The tetrahydro group can be introduced through reduction reactions involving various reducing agents such as lithium aluminum hydride or sodium borohydride.
- Methylation : The final step generally involves methylating the amine group to yield the target compound.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
Antitumor Activity
Studies have shown that related compounds in the benzothiazole family possess significant antitumor properties. For instance:
- Selectivity Against Aneuploid Cells : Compounds similar to this compound have demonstrated high selectivity against aneuploid cell lines compared to diploid ones. This selectivity is crucial for developing targeted cancer therapies .
The precise mechanism of action for this compound is not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
- Receptor Modulation : It could interact with cellular receptors that regulate growth pathways.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study identified that benzothiazole derivatives exhibit potent cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-361 .
- Structure-activity relationship (SAR) studies indicated that modifications at specific positions on the benzothiazole ring significantly enhance biological potency and selectivity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine and related benzothiazole derivatives?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, benzothiazole-2-amine intermediates are prepared by reacting aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid, followed by hydrazine substitution to form hydrazinyl derivatives. Subsequent reactions with aldehydes or ketones under reflux in methanol or ethanol yield Schiff base derivatives (e.g., benzothiazolyl hydrazones). Recrystallization in solvents like ethyl acetate-ethanol ensures purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy : To confirm functional groups (e.g., C=N stretch at ~1620 cm⁻¹, NH stretches at ~3140–3550 cm⁻¹) .
- ¹H NMR : For aromatic proton environments (e.g., signals at δ 6.46–8.2 ppm for aryl-H) and hydrazine NH protons (δ ~4.21 ppm) .
- Mass spectrometry : FABMS (e.g., m/z 466 for a related benzothiazole derivative) .
- Elemental analysis : To validate C, H, N, and S content (e.g., C: 56.59%, N: 12.00%) .
Q. What are the typical impurities encountered during synthesis, and how are they mitigated?
- Methodological Answer : Common impurities include unreacted hydrazine intermediates or byproducts from incomplete cyclization. Purification involves:
- Recrystallization : Ethanol or ethyl acetate-ethanol mixtures to isolate crystalline products .
- TLC monitoring : Using silica gel plates (e.g., ACN:MeOH 1:1) to track reaction progress .
- Washing steps : Hexane or water to remove salts or polar impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of benzothiazole derivatives?
- Methodological Answer : SAR studies involve systematic substitution at key positions:
- Benzothiazole core : Modifications at the 4,5,6,7-tetrahydro position (e.g., methyl groups) influence lipophilicity and metabolic stability .
- Amine side chain : Introducing aryl or heteroaryl groups (e.g., quinoline) enhances antitumor activity by improving DNA intercalation or enzyme inhibition .
- In silico modeling : Molecular docking (e.g., against caspase-3 or antimicrobial targets) predicts binding affinities .
Q. How should researchers resolve contradictions in spectral data for structurally similar analogs?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable temperature NMR : To identify dynamic processes (e.g., NH proton exchange) .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., confirming the position of substituents in the benzothiazole ring) .
- Computational validation : DFT calculations to compare experimental and theoretical IR/NMR spectra .
Q. What experimental designs are critical for evaluating the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability assays : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC .
- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated oxidation .
- Light/heat sensitivity : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .
Q. How can molecular docking guide the design of analogs targeting specific enzymes (e.g., antimicrobial or antitumor targets)?
- Methodological Answer :
- Target selection : Prioritize enzymes with known roles in pathogens or cancer (e.g., dihydrofolate reductase for antimicrobials) .
- Docking protocols : Use software like AutoDock Vina to screen analogs against active sites. Focus on hydrogen bonding (e.g., NH groups with catalytic residues) and hydrophobic interactions .
- Validation : Compare docking scores with in vitro IC₅₀ values to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
